molecular formula C18H19N5OS B5626505 2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide

2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide

Cat. No. B5626505
M. Wt: 353.4 g/mol
InChI Key: BQEDXLZHVNNNJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with tetrazole and acetamide groups often involves multi-step reactions, including the use of intermediate compounds and specific reactants to achieve the desired molecular structure. For instance, research on similar compounds has highlighted methodologies involving cyclooxygenase-2 inhibitors and the use of crystallography to confirm structures (Al-Hourani et al., 2016). Although not directly related to the exact compound , these studies shed light on the complex synthesis processes for related molecules.

Molecular Structure Analysis

The molecular structure of related compounds has been determined through X-ray crystallography, revealing detailed insights into their crystalline forms and molecular geometry. For example, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a compound with a similar tetrazole moiety, crystallizes in a specific monoclinic space group, illustrating the detailed structural information that can be obtained for such molecules (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The chemical properties of tetrazole-containing compounds are characterized by their reactions, such as cyclization and nucleophilic substitution. These reactions are pivotal for synthesizing various derivatives with potential biological activities. Studies on similar molecules highlight their potential for anti-inflammatory and antimicrobial activities, suggesting a wide range of chemical reactivity and applications (Sunder et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the practical applications of these compounds. While specific details on "2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide" are not available, related research indicates that crystallography and solubility studies are essential for understanding the physical characteristics of similar molecules.

Chemical Properties Analysis

Chemical properties, including acidity constants (pKa) and reactivity towards various reagents, are essential for understanding the behavior of compounds under different chemical conditions. For instance, the pKa determination of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives provides insight into their protonation states and reactivity (Duran & Canbaz, 2013).

properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-12-8-9-15(10-14(12)3)23-18(20-21-22-23)25-11-17(24)19-16-7-5-4-6-13(16)2/h4-10H,11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEDXLZHVNNNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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